Moluccanin
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Overview
Description
Moluccanin is a coumarinolignoid, a type of natural product that is derived from the Aleurites moluccana . It belongs to the phenylpropanoids class of compounds .
Molecular Structure Analysis
Moluccanin has a molecular formula of C20H18O8 and a molecular weight of 386.35 . The specific structural analysis of Moluccanin is not detailed in the available resources.Physical And Chemical Properties Analysis
Moluccanin is a solid compound with a white to off-white color . It has a molecular weight of 386.35 .Scientific Research Applications
Classification and Structure
Moluccanin is a type of coumarinolignan (CL) . CLs are a group of non-conventional lignans having coumarins and phenyl propanes as two C6C3 units linked commonly through a dioxane bridge . The structure of Moluccanin is 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one
.
Occurrence and Preparation
Moluccanin has been isolated from various plant species. Around 38 CLs have been isolated from 40 plant species belonging to 20 different families . The large-scale preparation, synthesis, and derivatives of CLs have been reported .
Pharmacological Activities
The majority of the reported CLs, including Moluccanin, have shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines . Other pharmacological effects exhibited by CLs such as hepatoprotective and anticancer effects are also covered in the review .
Ethnopharmacology
Since ancient times, plants containing Moluccanin have been used in folk medicine to cure various illnesses, including headaches, fever, asthma, injuries, stomach ulcers, and tumors .
Biological Activity
Extracts and secondary metabolites from species containing Moluccanin exhibited interesting biological properties, including antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects .
Safety and Hazards
Mechanism of Action
Moluccanin, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one, is a coumarinolignoid isolated from Aleurites moluccana
Target of Action
Coumarinolignoids, the group to which moluccanin belongs, have been reported to show potential anti-inflammatory activities, especially against pro-inflammatory cytokines .
Mode of Action
It is known that coumarinolignoids can exhibit diverse biological activities based on the substitution groups and stereo location of these groups .
Biochemical Pathways
Coumarinolignoids have been reported to influence various biochemical pathways, contributing to their potential anti-inflammatory and other pharmacological effects .
Result of Action
Coumarinolignoids, including moluccanin, have been reported to exhibit potential anti-inflammatory activities .
properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLZBLJGCQTQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moluccanin |
Q & A
Q1: What is Moluccanin and where is it found?
A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []
Q2: Has Moluccanin's structure been fully characterized?
A2: While the isolation of Moluccanin from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.
Q3: Can Moluccanin be synthesized in the lab?
A3: While the provided research excerpts don't describe the total synthesis of Moluccanin specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of Moluccanin. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.
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